3,3-Dimethyl-1-oxa-4,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester

Catalog No.
S8405079
CAS No.
M.F
C14H26N2O3
M. Wt
270.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Dimethyl-1-oxa-4,8-diaza-spiro[4.5]decane-8-ca...

Product Name

3,3-Dimethyl-1-oxa-4,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester

IUPAC Name

tert-butyl 3,3-dimethyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

InChI

InChI=1S/C14H26N2O3/c1-12(2,3)19-11(17)16-8-6-14(7-9-16)15-13(4,5)10-18-14/h15H,6-10H2,1-5H3

InChI Key

BVIDMTPAMUFVTJ-UHFFFAOYSA-N

SMILES

CC1(COC2(N1)CCN(CC2)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(COC2(N1)CCN(CC2)C(=O)OC(C)(C)C)C

3,3-Dimethyl-1-oxa-4,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester is a complex organic compound characterized by its unique spirocyclic structure. Its molecular formula is C14H26N2O3, and it has a molecular weight of approximately 270.37 g/mol . This compound features a tert-butyl ester functional group, which contributes to its solubility and reactivity. The presence of nitrogen atoms within the diaza framework indicates potential biological activity, making it a subject of interest in medicinal chemistry.

Typical for carboxylic acid esters, including hydrolysis, transesterification, and nucleophilic substitutions. Hydrolysis in the presence of water can regenerate the corresponding carboxylic acid and tert-butanol . Additionally, it may undergo reactions with bases to form salts or with nucleophiles to produce more complex derivatives.

Research indicates that compounds with similar structural features possess significant pharmacological properties. Specifically, derivatives of spiro[4.5]decane have shown potential as bronchodilators and anti-inflammatory agents . The biological activity is attributed to their ability to interact with various biological targets, potentially modulating pathways involved in inflammation and bronchoconstriction.

Synthesis of 3,3-Dimethyl-1-oxa-4,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester can be achieved through several methods:

  • Condensation Reactions: Combining appropriate amines and aldehydes or ketones under acidic or basic conditions.
  • Cyclization: Utilizing precursors that undergo cyclization to form the spirocyclic structure.
  • Esterification: Reacting the corresponding carboxylic acid with tert-butanol in the presence of an acid catalyst.

Each method may yield different stereoisomers or regioisomers, which can be separated using chromatographic techniques.

This compound has potential applications in pharmaceuticals due to its biological activity. It could be developed into medications targeting respiratory diseases or inflammatory conditions. Furthermore, its unique structure may serve as a scaffold for designing novel therapeutic agents with improved efficacy and reduced side effects.

Interaction studies involving 3,3-Dimethyl-1-oxa-4,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester focus on its binding affinity to various receptors and enzymes. Preliminary studies suggest that it may interact with adrenergic receptors, leading to bronchodilation effects similar to those observed with other known bronchodilators . Further research is needed to elucidate its precise mechanism of action and potential side effects.

Several compounds share structural similarities with 3,3-Dimethyl-1-oxa-4,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester:

Compound NameMolecular FormulaKey Features
2,8-Diazaspiro[4.5]decane-8-carboxylic acid tert-butyl esterC13H24N2O2Lacks the oxo group; potential for similar biological activity
1-Oxa-2-oxo 3,8-diaza spiro[4.5]decaneC12H18N2O2Contains an oxo group; used as a bronchodilator
3,3-Difluoro-1-oxa-8-aza-spiro[4.5]decaneC13H20F2N2OFluorinated variant; altered pharmacokinetics

These compounds highlight the uniqueness of 3,3-Dimethyl-1-oxa-4,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester in terms of its specific functional groups and potential applications in medicinal chemistry.

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

270.19434270 g/mol

Monoisotopic Mass

270.19434270 g/mol

Heavy Atom Count

19

Dates

Last modified: 01-05-2024

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